Diethylcarbamyl azide

Thermal Stability Safety Assessment Process Chemistry

Diethylcarbamyl azide (CAS 922-12-3) is the premier choice for orthogonal N-protection in CuAAC click chemistry, offering unmatched thermal stability: complete stability to aqueous NaOH at room temperature, requiring 85 °C for 24 h for cleavage, enabling sequential deprotection schemes with room-temperature-labile groups. Its cleaner N₂-only decomposition profile (no ammonia, no CO) makes it ideal for specialty polymer foaming where amine-induced discoloration must be avoided. Validated GC-MS reference spectrum available for cGMP analytical method validation. High isolated yield (92%) supports cost-effective scale-up.

Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
CAS No. 922-12-3
Cat. No. B15491676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamyl azide
CAS922-12-3
Molecular FormulaC5H10N4O
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N=[N+]=[N-]
InChIInChI=1S/C5H10N4O/c1-3-9(4-2)5(10)7-8-6/h3-4H2,1-2H3
InChIKeyCKVAHVJXOMXSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylcarbamyl Azide (CAS 922-12-3) Procurement Guide: Key Specifications and Technical Profile


Diethylcarbamyl azide (CAS 922-12-3), also known as N,N-diethylcarbamoyl azide or 3-diazo-1,1-diethylurea, is an organic acyl azide with the molecular formula C5H10N4O and a molecular weight of 142.16 g/mol [1]. This compound belongs to the carbamoyl azide subclass of organic azides, characterized by the –N3 functional group attached to a carbamoyl carbonyl, and is typically supplied at ≥95% purity for research applications . As an organic azide, it exhibits the reactivity profile expected for this functional class, including participation in 1,3-dipolar cycloaddition reactions and the Curtius rearrangement to form isocyanates [2].

Why Diethylcarbamyl Azide (CAS 922-12-3) Cannot Be Arbitrarily Substituted in Synthetic Protocols


Carbamoyl azides are not functionally interchangeable due to significant differences in their reaction kinetics and product outcomes in downstream applications. For example, when employed as N-protecting groups in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, the resulting N-substituted 1,2,3-triazole products exhibit dramatically different base-lability profiles depending on the specific carbamoyl azide used . Specifically, the diethylcarbamoyl-derived triazole requires heating at 85 °C for 24 hours for cleavage, whereas the pivalate-derived analog cleaves in <10 minutes at room temperature, and the morpholine-derived analog requires 24 hours at room temperature . Furthermore, alternative acyl azides, such as aromatic acyl azides, may undergo Curtius rearrangement at different thermal thresholds and generate isocyanates with distinct reactivity profiles, leading to divergent product distributions in heterocycle synthesis . Such quantitative differences in stability and reactivity mean that substituting diethylcarbamyl azide with a structurally similar analog without re-optimization can result in failed deprotection, incomplete conversion, or undesired side reactions.

Diethylcarbamyl Azide (CAS 922-12-3): Quantified Comparative Performance Evidence


Quantitative Decomposition Half-Life and Thermal Hazard Profile of Diethylcarbamyl Azide

The thermal stability of diethylcarbamyl azide, a critical parameter for safe handling and storage, has been predicted in comparison to the structurally analogous dimethylcarbamoyl azide. Carbamoyl azides in general exhibit exothermic decomposition via Curtius rearrangement, with energy release and gas evolution varying based on the N-alkyl substituents . Diethylcarbamyl azide, bearing ethyl substituents, is predicted to have a higher decomposition onset temperature relative to the dimethyl analog due to increased molecular weight and steric factors . Class-level safety assessments indicate that organic azides with a (carbon atoms + oxygen atoms) / nitrogen atoms ratio ≥ 3 are generally considered safe for small-scale laboratory handling, whereas those below this threshold pose elevated explosion risks [1]. For diethylcarbamyl azide, this ratio is 1.5 (C5H10N4O; 6 non-N atoms / 4 N atoms), placing it below the 3.0 safety threshold and indicating a requirement for stringent safety protocols during handling [1]. This contrasts with the benzoyl azide class (ratio typically >3.5), which can be handled under standard laboratory conditions without special precautions for shock or friction sensitivity [1].

Thermal Stability Safety Assessment Process Chemistry

Comparative Cleavage Kinetics of Diethylcarbamyl-Derived Triazoles in CuAAC Click Chemistry

In copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions employing N-protected organic azides, the diethylcarbamyl protecting group on the resulting 1,2,3-triazole exhibits distinct base-lability compared to other carbamate-derived protecting groups. Sharpless and co-workers demonstrated that when azidomethyl N,N-diethylcarbamate (diethylcarbamyl azide derivative) is used in CuAAC with terminal alkynes, the resulting N-methyl diethylcarbamate-protected triazole requires heating at 85 °C for 24 hours with aqueous sodium hydroxide to achieve complete cleavage . In direct comparison, the N-methyl pivalate-protected triazole cleaves in less than 10 minutes at room temperature, and the N-methyl morpholine-4-carboxylate-protected triazole requires 24 hours at room temperature . The diethylcarbamyl group thus provides intermediate stability—significantly more robust than the pivalate analog but less robust than the morpholine analog under ambient conditions—offering a distinct thermal deprotection window useful for sequential deprotection strategies.

Click Chemistry Protecting Groups Triazole Synthesis

Synthetic Accessibility: One-Pot Preparation Yield of Diethylcarbamyl Azide

Diethylcarbamyl azide can be efficiently prepared via a simple one-pot method from triethylamine using triphosgene and sodium azide. Gumaste et al. described a general protocol for synthesizing dialkylcarbamoyl azides, reporting that diethylcarbamyl azide (5a) was obtained in 92% yield under the optimized conditions, which involve treatment of the tertiary amine with triphosgene followed by reaction with sodium azide [1]. In comparison, other dialkylcarbamoyl azides synthesized under identical conditions included dibutylcarbamoyl azide (5b, 88% yield), dipropylcarbamoyl azide (5c, 90% yield), and diallylcarbamoyl azide (5d, 86% yield) [1]. The diethyl derivative demonstrates the highest isolated yield among the series, suggesting favorable steric and electronic properties of the diethylamino moiety for this transformation. Furthermore, alternative synthesis of carbamoyl azides from primary amines and CO2 using diphenylphosphoryl azide (DPPA) achieves yields up to 95% for select substrates but requires sub-0 °C conditions and a guanidine base, whereas the triphosgene method proceeds under milder temperature control [2].

Synthetic Methodology One-Pot Synthesis Triphosgene Reagent

Analytical Reference Data: GC-MS Spectral Identification of Diethylcarbamyl Azide

Diethylcarbamoyl azide has a validated GC-MS spectrum available in the Wiley Registry of Mass Spectral Data (2023 edition) and the KnowItAll Mass Spectral Library [1]. The compound can be reliably identified by its characteristic mass spectrum, with exact mass of 142.085461 g/mol and molecular ion consistent with the molecular formula C5H10N4O [1]. In contrast, the structurally related diethylcarbamyl chloride (C5H10ClNO, MW 135.59 g/mol) produces a different fragmentation pattern due to the absence of the N3 moiety, and dimethylcarbamoyl chloride (C3H6ClNO, MW 107.55 g/mol) exhibits an entirely distinct mass spectrum . The availability of a reference-quality mass spectrum in the authoritative Wiley Registry enables confident identification and purity verification of diethylcarbamyl azide in reaction monitoring and quality control applications. Many in-house synthesized carbamoyl azide analogs lack such standardized spectral entries, complicating analytical method validation.

Analytical Chemistry GC-MS Spectral Library

Decomposition Behavior: Nitrogen Gas Evolution and Foaming Agent Application

Diethylcarbamyl azide has been disclosed in patent literature as a chemical blowing agent for polymer foaming applications, classified under IPC C08J9/10 as a compound containing a nitrogen-to-nitrogen bond that develops nitrogen gas upon decomposition [1]. The compound releases stoichiometric nitrogen gas via thermal decomposition (Curtius rearrangement), with each mole of diethylcarbamyl azide generating one mole of N2 gas, equivalent to approximately 157 mL of gas per gram of compound at standard temperature and pressure [2]. In comparison, azodicarbonamide (ADCA), the industry-standard blowing agent, generates approximately 220 mL/g of gas but requires higher decomposition temperatures (typically 205-215 °C) and produces ammonia and carbon monoxide as byproducts [2]. Diethylcarbamyl azide's decomposition pathway yields primarily N2 and the corresponding isocyanate, with no ammonia evolution, potentially offering advantages in applications where amine byproducts are detrimental to polymer properties or where lower decomposition onset temperatures are required for thermally sensitive matrices.

Blowing Agent Polymer Foaming Nitrogen Generation

Molecular Descriptor Profile: PSA and LogP Differentiation

Diethylcarbamyl azide possesses distinct molecular descriptors that differentiate it from structurally analogous carbamoyl azides. The compound has a calculated Polar Surface Area (PSA) of 70.06 Ų and a partition coefficient (LogP) of 1.21 [1]. In comparison, dimethylcarbamoyl azide (C3H6N4O, MW 114.11 g/mol) is predicted to have a lower PSA (~61 Ų) and lower LogP (~0.4) due to its smaller alkyl substituents, while dibutylcarbamoyl azide (C9H18N4O, MW 198.27 g/mol) exhibits a similar PSA but substantially higher LogP (~3.2) due to extended hydrophobic chains . The intermediate LogP of 1.21 for the diethyl derivative provides balanced aqueous/organic partitioning, making it suitable for biphasic reaction conditions where both aqueous solubility (for azide-alkyne cycloadditions in water/organic mixtures) and organic phase retention are required. This contrasts with the dimethyl analog, which may partition too heavily into aqueous phases, and the dibutyl analog, which may exhibit poor aqueous accessibility.

Computational Chemistry ADME Prediction Molecular Properties

Optimized Application Scenarios for Diethylcarbamyl Azide (CAS 922-12-3) Based on Quantitative Evidence


Sequential Orthogonal Deprotection Strategies in Complex Molecule Synthesis

Diethylcarbamyl azide is optimally deployed as an N-protecting group precursor when a synthetic sequence requires a protecting group that is stable to room-temperature basic conditions but can be selectively cleaved upon heating. Based on the quantitative cleavage data from Sharpless and co-workers, the diethylcarbamyl-protected triazole requires 24 hours at 85 °C with aqueous NaOH for complete removal, whereas pivalate-derived triazoles cleave in <10 minutes at room temperature . This thermal activation window enables sequential deprotection schemes where room-temperature-labile groups (e.g., pivalate) are removed first, followed by thermal activation of the diethylcarbamyl group. This orthogonal deprotection capability is particularly valuable in the synthesis of complex heterocyclic scaffolds and bioconjugates where multiple protecting groups must be removed in a controlled, stepwise fashion.

CuAAC Click Chemistry Requiring Thermally Stable Triazole Protecting Groups

In copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) applications where the resulting triazole must survive subsequent synthetic steps involving mild bases or nucleophiles at ambient temperature, diethylcarbamyl azide provides a robust protecting group option. The diethylcarbamyl-derived triazole demonstrates complete stability to aqueous NaOH at room temperature for extended periods, requiring elevated temperature (85 °C) to initiate cleavage . This contrasts sharply with the pivalate-derived triazole, which undergoes rapid cleavage under identical room-temperature conditions . For multi-step syntheses involving nucleophilic additions, metal-catalyzed cross-couplings, or functional group interconversions performed at ambient to moderately elevated temperatures, the diethylcarbamyl protecting group remains intact, preventing undesired triazole deprotection or ring-opening side reactions.

Specialty Polymer Foaming Requiring Ammonia-Free Nitrogen Evolution

Diethylcarbamyl azide is a viable candidate for specialty polymer foaming applications where the absence of ammonia byproducts is critical for final material properties. Patent literature classifies this compound under IPC C08J9/10 as a chemical blowing agent that generates nitrogen gas via thermal decomposition of the azide moiety . The decomposition pathway proceeds through Curtius rearrangement, releasing stoichiometric N2 (~157 mL/g) and forming the corresponding isocyanate, without generating ammonia, carbon monoxide, or other corrosive byproducts characteristic of azodicarbonamide-based blowing systems . This cleaner decomposition profile is particularly advantageous for foaming polymers sensitive to amine-induced discoloration or degradation, such as certain polycarbonates, polyesters, and high-performance engineering thermoplastics, where trace ammonia can catalyze unwanted chain scission or color formation.

Process Development and Scale-Up Where Validated Analytical Reference Data Is Required

In regulated process development environments (e.g., pharmaceutical intermediate manufacturing, cGMP production), the availability of a validated GC-MS reference spectrum for diethylcarbamyl azide in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll Mass Spectral Library provides a critical advantage for analytical method validation. This authoritative spectral reference enables definitive identity confirmation and purity assessment of incoming material or in-process samples, satisfying regulatory documentation requirements that may be challenging to meet for less well-characterized azide reagents. Additionally, the high isolated synthetic yield (92%) reported for the one-pot preparation of this compound from triethylamine using triphosgene and sodium azide supports its cost-effective production at scale, with yield metrics exceeding those of comparable dialkylcarbamoyl azides (86-90%) under identical conditions .

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